(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide
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Overview
Description
(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted phenyl ring, an ethoxy group, a naphthalen-1-ylmethoxy moiety, and a cyanoprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Intermediate: The initial step involves the preparation of 3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde through the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with naphthalen-1-ylmethanol in the presence of a suitable catalyst.
Knoevenagel Condensation: The intermediate benzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Properties
IUPAC Name |
(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-2-28-21-12-15(10-18(13-25)23(26)27)11-20(24)22(21)29-14-17-8-5-7-16-6-3-4-9-19(16)17/h3-12H,2,14H2,1H3,(H2,26,27)/b18-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWJAPHOAPEDJ-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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